CERCOSPORIN - 40501-77-7

CERCOSPORIN

Catalog Number: EVT-1545391
CAS Number: 40501-77-7
Molecular Formula: C29H26O10
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-1808 is a naphthalenone.
Cercosporin is a natural product found in Graminopassalora graminis with data available.
Synthesis Analysis

Methods and Technical Details

The biosynthesis of cercosporin involves a complex gene cluster known as the cercosporin toxin biosynthesis (CTB) gene cluster, which consists of eight genes (CTB1-8). The key gene, CTB1, encodes a polyketide synthase responsible for the initial steps in the synthesis pathway. The process begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a pentaketide intermediate. Subsequent steps include chain elongation, ring closure, oxidation, and methylation reactions facilitated by various enzymes encoded within the CTB cluster .

The regulation of cercosporin production is influenced by environmental factors such as light and nutrient availability. For instance, light acts as a primary signaling cue that activates the biosynthetic pathway through a network involving calcium signaling and transcription factors .

Molecular Structure Analysis

Structure and Data

Cercosporin has a bilateral symmetric structure characterized by its perylenequinone core. The molecular formula for cercosporin is C15H10O5C_{15}H_{10}O_5, and its structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The compound exhibits a distinctive red pigmentation due to its conjugated system of double bonds, which also plays a role in its photoactivation properties .

Chemical Reactions Analysis

Reactions and Technical Details

Cercosporin undergoes several chemical reactions that are crucial for its function as a toxin. One notable reaction is its ability to generate reactive oxygen species upon exposure to light, leading to oxidative damage in target plant cells. This phototoxicity is attributed to the generation of singlet oxygen, which can cause lipid peroxidation and cell death .

The biosynthetic pathway includes steps such as:

  • Condensation: Formation of polyketide backbone from acetyl-CoA and malonyl-CoA.
  • Oxidation: Catalyzed by enzymes such as CTB3 (a dual methyltransferase/monooxygenase), which facilitates the formation of aromatic rings.
  • Dimerization: Two identical aromatic intermediates combine to form the final cercosporin structure .
Mechanism of Action

Process and Data

The mechanism of action for cercosporin primarily involves its function as a photosensitizer. Upon illumination, cercosporin absorbs light energy and transfers it to molecular oxygen, producing reactive oxygen species. These reactive species induce oxidative stress in plant cells, leading to cellular damage and necrosis. This process not only contributes to disease symptoms but also aids in the pathogen's survival by impairing host defenses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cercosporin is characterized by several physical properties:

  • Appearance: Red pigment
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Molecular Weight: Approximately 270 g/mol.

The compound's reactivity is influenced by its functional groups, particularly the hydroxyl groups that can participate in hydrogen bonding and redox reactions .

Applications

Scientific Uses

Cercosporin has several applications in scientific research:

  • Plant Pathology: Used as a model compound to study plant-fungal interactions and mechanisms of phytotoxicity.
  • Biopesticides: Investigated for potential use in agricultural applications due to its antifungal properties against various plant pathogens.
  • Chemical Biology: Serves as a tool for understanding oxidative stress responses in plants and can be utilized in studies exploring reactive oxygen species' roles in cellular processes .
Introduction to Cercosporin

Structural Characterization of Perylenequinone Toxins

Cercosporin (C₂₉H₂₆O₁₀; MW 534.51 g/mol) belongs to the perylenequinone family of fungal pigments characterized by a pentacyclic perylenequinonoid core [1] [7]. This chromophore consists of five fused rings forming a planar structure that enables photoactivation. The molecule exhibits bilateral symmetry with identical substituents on both halves: hydroxy groups at C-5 and C-12, methoxy groups at C-7 and C-10, and (2R)-2-hydroxypropyl chains at C-8 and C-9. A distinctive methylenedioxy bridge spanning C-4a and C-10b forms a seven-membered dioxepine ring, differentiating cercosporin from structurally related perylenequinones like elsinochromes and phleichrome [3] [8].

Table 1: Structural Comparison of Major Perylenequinone Toxins

CompoundProducing FungiMolecular FormulaKey Structural Features
CercosporinCercospora spp.C₂₉H₂₆O₁₀Methylenedioxy bridge, methoxy groups at C-7/C-10
ElsinochromeElsinoë spp.C₃₀H₂₆O₁₀No methylenedioxy bridge, hydroxylated side chains
PhleichromeCladosporium phleiC₃₄H₂₆O₁₁Carbon substituents, no dioxepine ring
HypocrellinShiraia bambusicolaC₃₀H₂₆O₁₁No methylenedioxy bridge, fused quinone system

The planar structure enables intercalation into biological membranes, while extended π-conjugation allows absorption across visible and near-UV spectra (400-600 nm). Upon light exposure, cercosporin transitions to an excited triplet state that reacts with molecular oxygen to generate singlet oxygen (¹O₂) and superoxide radicals (O₂⁻) [3]. These ROS initiate lipid peroxidation cascades, leading to membrane disintegration, cellular leakage, and necrotic lesion formation in host plants. The structural integrity of the perylenequinone core is essential for this photodynamic activity, as modifications to the quinone moiety abolish toxicity [4].

Cercosporin biosynthesis occurs via a fungal type I iterative polyketide synthase (PKS) pathway encoded by the CTB (cercosporin toxin biosynthesis) gene cluster. The core enzyme CTB1 (a 2196-amino acid protein) contains essential domains for polyketide assembly: β-ketoacyl synthase (KS), acyltransferase (AT), thioesterase (TE), and two acyl carrier protein (ACP) domains [1] [8]. The pathway involves:

  • Chain Initiation & Elongation: Condensation of acetyl-CoA and malonyl-CoA units into a pentaketide backbone
  • Ring Closure & Aromatization: Oxidative cyclization catalyzed by monooxygenase (CTB3)
  • Dimerization: Coupling of two polyketomethylene intermediates
  • Methylation: O-methylation by methyltransferase (CTB3)
  • Export: Transport via MFS transporters (CTB4 and CFP) [3] [8]

Table 2: Core Genes in the Cercosporin Biosynthetic (CTB) Cluster

GeneFunctionProtein Domains/FeaturesImpact of Deletion
CTB1Polyketide synthaseKS, AT, TE, ACP domainsComplete loss of cercosporin production
CTB3Monooxygenase & methyltransferaseFAD-binding motif, SAM-binding domainLoss of methylation & ring closure
CTB4MFS transporter12 transmembrane domainsReduced toxin export (40-60% decrease)
CTB8Zn₂Cys₆ transcription factorDNA-binding zinc fingerAbolished cluster gene expression
CFPCercosporin facilitator protein (MFS)Auto-resistance mechanismHypersensitivity to cercosporin

Historical Discovery and Taxonomic Distribution in Cercospora spp.

Cercosporin was first chemically characterized in 1957 from Cercospora kikuchii cultures causing purple stain disease in soybeans. Early studies by Okubo and colleagues in the 1970s used radiolabeled acetate to demonstrate its polyketide origin [3]. Taxonomic investigations have since confirmed cercosporin production across >60 Cercospora species, including pathogens of major crops:

  • C. beticola (sugar beet)
  • C. nicotianae (tobacco)
  • C. zeae-maydis (corn)
  • C. coffeicola (coffee)
  • C. sojina (soybean) [3] [9]

Comparative genomics reveals the CTB cluster is conserved within the genus but exhibits evolutionary divergence from other perylenequinone-producing fungi. Phylogenetic analysis indicates horizontal transfer of partial CTB clusters to Colletotrichum species (C. fioriniae, C. chrysophilum) and Stagonospora spp., though full biosynthetic capability remains restricted to Cercospora [8]. Population studies of C. sojina reveal complex genetic structures with 49 multi-locus genotypes (MLGs) identified across Indiana isolates, indicating possible cryptic sexual recombination despite the absence of observed teleomorphs [2].

Light serves as the primary environmental trigger for cercosporin biosynthesis through a sophisticated regulatory network:

  • Photoreception: Blue-light receptors (cryptochromes) activate Ca²⁺/calmodulin signaling
  • Signal Transduction: MAPK cascade (CZK3 MAPKKK in C. zeae-maydis) phosphorylates CTB8 transcription factor
  • Cluster Activation: CTB8 induces expression of all CTB genes [3] [6]Additional factors modulating production include temperature (optimal 25°C), nutrient availability (suppressed by nitrogen excess), pH (pH 5-8 permissive), and metal ions (Fe³⁺, Zn²⁺, Co²⁺ stimulate production) [6]. This complex regulation ensures cercosporin is synthesized precisely when environmental conditions favor photodynamic activity.

Ecological and Agricultural Significance as a Phytopathogenic Agent

Cercosporin functions as a non-host selective toxin that significantly enhances fungal virulence. C. nicotianae Δctb1 mutants (cercosporin-deficient) exhibit 70-90% reduction in necrotic lesions on tobacco, demonstrating its critical role in disease progression [3]. The toxin operates through a dual-phase pathogenic strategy:

  • Biotrophic Phase: Initial hyphal growth without symptoms
  • Necrotrophic Transition: Cercosporin secretion induces ROS burst → Lipid peroxidation → Membrane disintegration → Nutrient leakage [3] [9]

Agricultural impacts are severe and global:

  • Sugar Beet: Yield losses up to 50% (14 million tons/year in Europe) from C. beticola infections
  • Soybean: C. sojina causes frogeye leaf spot, reducing yields by 10-60% in North America
  • Corn: C. zeae-maydis epidemics cause gray leaf spot with $1B+ annual losses [9] [2]

Table 3: Agricultural Impact of Cercosporin-Producing Pathogens

CropPathogenDiseaseGlobal DistributionEconomic Impact
Sugar beetC. beticolaCercospora leaf spotTemperate regions50% yield loss; €200M/year in Europe
SoybeanC. sojinaFrogeye leaf spotWorldwide$113M loss (1998, USA alone)
CornC. zeae-maydisGray leaf spotAmericas, Africa>$1B annual losses
CoffeeC. coffeicolaCercospora spotTropical regions30-70% defoliation

Fungicide resistance complicates disease management. Quinone outside inhibitor (QoI) resistance in C. sojina populations has been linked to the G143A mutation in cytochrome b, now detected in over 20 U.S. states [2] [9]. Similarly, C. beticola exhibits widespread resistance to benzimidazoles and demethylation inhibitors. Integrated approaches combining resistant cultivars (e.g., sugar beet Rcs3 gene), cultural practices (crop rotation, tillage), and novel anti-virulence strategies targeting cercosporin biosynthesis are being developed to counter resistant strains [9].

Properties

CAS Number

40501-77-7

Product Name

CERCOSPORIN

IUPAC Name

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione

Molecular Formula

C29H26O10

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3

InChI Key

MXLWQNCWIIZUQT-UHFFFAOYSA-N

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Synonyms

cercosporin

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

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